Cas no 220441-84-9 ((R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride)

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a chiral amine derivative with significant utility in asymmetric synthesis and pharmaceutical research. The compound features a stereogenic center, making it valuable for enantioselective transformations and the preparation of optically active intermediates. Its bromophenyl and phenyl substituents enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The hydrochloride salt form improves stability and handling, ensuring consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry for the development of chiral ligands or bioactive molecules, offering precise control over stereochemistry in target-oriented synthesis.
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride structure
220441-84-9 structure
商品名:(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
CAS番号:220441-84-9
MF:C13H13BrClN
メガワット:298.606021642685
CID:5141477
PubChem ID:154725288

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
    • BENZENEMETHANAMINE, 4-BROMO-ALPHA-PHENYL-, (R)- HYDROCHLORIDE
    • (R)-(4-bromophenyl)-phenylmethanamine;hydrochloride
    • (R)-4-Bromo-alpha-phenyl-benzenemethanamine HCl
    • F76492
    • 220441-84-9
    • インチ: 1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1
    • InChIKey: SZWHELGYDLPWLM-BTQNPOSSSA-N
    • ほほえんだ: [C@@H](C1C=CC=CC=1)(C1C=CC(Br)=CC=1)N.Cl

計算された属性

  • せいみつぶんしりょう: 296.99199g/mol
  • どういたいしつりょう: 296.99199g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024FYV-1g
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
220441-84-9 98%
1g
$737.00 2023-12-18
1PlusChem
1P024FYV-100mg
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
220441-84-9 98%
100mg
$156.00 2023-12-18
1PlusChem
1P024FYV-250mg
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride
220441-84-9 98%
250mg
$265.00 2023-12-18

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 関連文献

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochlorideに関する追加情報

(R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Overview

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a compound with the CAS number 220441-84-9, representing a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group, a phenyl group, and an amine functional group. The hydrochloride salt form of this compound is particularly notable for its stability and solubility properties, making it a valuable material in various chemical and pharmaceutical applications.

The molecular structure of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is defined by its chiral center, which imparts optical activity to the compound. This chirality is crucial in pharmaceutical applications, where the stereochemistry of molecules can significantly influence their biological activity. Recent studies have highlighted the importance of enantiomeric purity in drug development, underscoring the relevance of compounds like this one in advancing therapeutic research.

The synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and reductions. Researchers have explored various synthetic pathways to optimize yield and enantiomeric excess. For instance, recent advancements in asymmetric catalysis have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.

In terms of pharmacological activity, (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for treating various diseases, including neurodegenerative disorders and cancer. Emerging research has focused on understanding its mechanism of action at the molecular level, leveraging advanced techniques such as X-ray crystallography and computational modeling.

Beyond pharmaceutical applications, this compound finds utility in materials science and catalysis. Its aromatic structure contributes to electronic properties that are advantageous in designing new materials for optoelectronic devices. Recent breakthroughs in nanotechnology have incorporated derivatives of this compound into novel materials with enhanced performance characteristics.

Looking ahead, the continued exploration of (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride will undoubtedly yield further insights into its potential applications. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into real-world solutions. As research progresses, this compound stands as a testament to the ongoing innovation in chemical science.

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